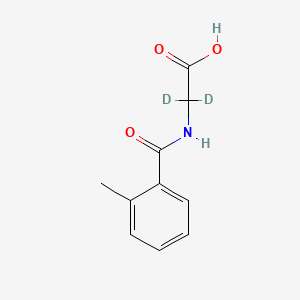

2-Methyl Hippuric Acid-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl Hippuric Acid-d2, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 195.214. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Methyl Hippuric Acid-d2 is a labeled metabolite of o-xylene . It is primarily targeted at the human body’s metabolic system, where it serves as a biomarker for exposure to certain substances .

Mode of Action

The compound interacts with its targets through metabolic processes. It is produced when the body metabolizes o-xylene, a process that involves various enzymes and biochemical reactions .

Biochemical Pathways

The production of this compound involves the gut bacterial metabolism of phenylalanine . This process leads to the creation of benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid . The presence of this compound in the body can indicate the activity of these metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are closely tied to its role as a metabolite. After its formation, the compound is distributed throughout the body and can be detected in urine samples . This suggests that it is readily absorbed and distributed, metabolized to perform its function, and then excreted from the body .

Result of Action

The presence of this compound in the body serves as a biomarker for exposure to certain substances, such as o-xylene . Therefore, the primary result of its action is providing a means for monitoring and assessing exposure to these substances .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence and activity of certain gut bacteria can affect the production of the compound . Additionally, exposure to substances like o-xylene can increase the levels of this compound in the body .

Analyse Biochimique

Biochemical Properties

2-Methyl Hippuric Acid-d2 shares similar chemical properties with 2-Methyl Hippuric Acid . It is involved in the metabolism of o-xylene, a compound widely used in the chemical industry . The presence of this compound can be used as a biomarker to determine exposure to o-xylene .

Cellular Effects

It is known that its parent compound, 2-Methyl Hippuric Acid, is a metabolite of xylene, which can have various effects on cellular processes .

Molecular Mechanism

As a labeled metabolite of o-xylene, it may share similar mechanisms of action with its parent compound .

Temporal Effects in Laboratory Settings

It is known that at high concentrations, hippuric acid may exert toxic effects on renal tubular cells by disrupting the redox balance .

Metabolic Pathways

This compound is involved in the metabolic pathways of o-xylene . It is produced by the gut bacterial metabolism of phenylalanine .

Activité Biologique

2-Methyl Hippuric Acid-d2 is a deuterated derivative of 2-methyl hippuric acid, primarily recognized as a metabolite of xylene, a common environmental contaminant. This compound is significant in biological and clinical research due to its role as a biomarker for exposure to xylene and its involvement in various metabolic pathways. Understanding the biological activity of this compound is crucial for assessing its implications in human health, particularly in toxicology and metabolic disorders.

- Chemical Formula: C10H11NO3

- Molecular Weight: 195.20 g/mol

- CAS Number: 1185100-98-4

Metabolism and Excretion

This compound is synthesized in the body through the conjugation of glycine with methylated aromatic compounds, particularly xylene. The enzymatic reaction is catalyzed by glycine N-acyltransferase, which facilitates the conversion of acyl-CoA and glycine into N-acylglycine and CoA. This pathway highlights its role as a metabolic byproduct, especially under conditions of xylene exposure.

Role as a Biomarker

This compound serves as an important biomarker for xylene exposure. Elevated levels of this compound in urine are indicative of increased contact with xylene, which can occur in occupational settings or through environmental exposure. Testing for this metabolite can aid in diagnosing conditions related to toxic exposure and assessing metabolic function.

Clinical Implications

Research indicates that high urinary concentrations of 2-methyl hippuric acid correlate with adverse clinical outcomes following xylene ingestion. A study involving patients with acute pesticide poisoning revealed that urine MHA levels peaked several hours post-ingestion, suggesting its utility in monitoring acute toxicological events . The relationship between MHA levels and clinical parameters underscores its potential as a prognostic marker.

Case Study 1: Xylene Exposure

A study examined the urinary excretion of 2-methyl hippuric acid among workers exposed to xylene. Results indicated that those with higher exposure levels had significantly elevated MHA concentrations, supporting its role as a reliable biomarker for assessing occupational exposure to solvents .

Case Study 2: Metabolic Disorders

In patients with metabolic disorders related to mitochondrial fatty acid beta-oxidation, increased excretion of acyl glycines, including 2-methyl hippuric acid, was observed. This finding suggests that measuring MHA can provide insights into metabolic dysfunctions and guide personalized treatment strategies .

Table 1: Summary of Research Findings on this compound

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and excretion following exposure to xylene. The compound is primarily eliminated via urine, where it can be quantitatively assessed using high-performance liquid chromatography (HPLC) methods.

Propriétés

IUPAC Name |

2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.